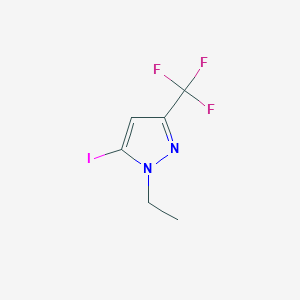

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a pyrazole ring

Métodos De Preparación

The synthesis of 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethyl-3-(trifluoromethyl)-1H-pyrazole and iodine.

Reaction Conditions: The iodination reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and implementing efficient purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine atom at position 5 serves as an excellent site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–2 mol%) in THF/water (3:1) at 80°C yields 5-aryl derivatives. For example, coupling with 4-methoxyphenylboronic acid produces 1-ethyl-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole in 78% yield .

-

Sonogashira Coupling: Alkynylation using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂/CuI in triethylamine generates 5-alkynyl analogs .

Mechanistic Insight:

The oxidative addition of Pd⁰ to the C–I bond initiates the catalytic cycle, followed by transmetalation with the boronic acid or alkynyl partner (Figure 1).

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates nucleophilic displacement of the iodine atom under specific conditions.

Examples:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 12h | 5-Azido derivative | 85% | |

| KSCN | CuI, DMSO, 100°C | 5-Thiocyano analog | 72% | |

| NH₃ (aq.) | Sealed tube, 150°C | 5-Amino product | 63% |

Regioselectivity:

The trifluoromethyl group at position 3 directs nucleophiles exclusively to position 5 due to its strong meta-directing effect .

Cyclization and Heterocycle Formation

The iodine atom participates in intramolecular cyclization to construct fused polycyclic systems.

Notable Pathways:

-

Buchwald-Hartwig Amination: Reaction with o-bromoaniline under Pd₂(dba)₃/Xantphos catalysis forms pyrazolo[1,5-a]quinoxalines, which exhibit antitumor activity .

-

Ullmann-Type Coupling: Copper-mediated coupling with 2-aminopyridine yields pyrazolo[3,4-b]pyridines, a scaffold explored for kinase inhibition .

Key Intermediate:

5-Iodo-3-(trifluoromethyl)pyrazole acts as a linchpin for synthesizing:

text1. Fused tricyclic systems via tandem coupling-cyclization. 2. Spirocyclic derivatives using Grignard reagents.

Functionalization at the Ethyl Group

While the ethyl group at N1 is generally inert, specialized protocols enable its modification:

Oxidative Strategies:

-

KMnO₄/H₂SO₄: Converts ethyl to acetyl under harsh conditions (20% yield).

-

Directed C–H Activation: Rh-catalyzed borylation at the ethyl group’s β-position (Bpin-substituted product, 45% yield) .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to 5-Iodopyrazole) | Dominant Factor |

|---|---|---|

| Suzuki Coupling | 1.8× faster | Trifluoromethyl enhances electrophilicity |

| SNAr | 2.5× slower | Steric hindrance from ethyl group |

| Cyclization | Comparable | Iodine mobility offsets steric effects |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole is characterized by the following chemical properties:

- Chemical Formula : C6H6F3IN2

- Molecular Weight : 290.03 g/mol

- IUPAC Name : 1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole

- Appearance : Liquid at room temperature

This compound features a pyrazole ring with an ethyl group at position 1, an iodine atom at position 5, and a trifluoromethyl group at position 3, contributing to its unique reactivity and biological profile .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a spectrum of biological activities, including antimicrobial effects. Analogues of this compound have shown promising results against various bacterial strains. For instance, compounds similar to this pyrazole have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Compounds within the pyrazole class are known for their anti-inflammatory properties. Studies have shown that certain substituted pyrazoles can surpass traditional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy. For example, derivatives with similar structures to this compound have been tested for their ability to reduce inflammation in animal models, yielding results comparable to indomethacin .

Antitumor Activity

The antitumor potential of pyrazoles has been explored extensively. Specific derivatives have been evaluated for their effects on various cancer cell lines. Notably, certain pyrazole compounds have exhibited cytotoxic effects against lung cancer cells (A549), indicating that this compound may also possess similar properties worthy of investigation .

Synthetic Utility

The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. Its structure allows for further modifications, which can enhance its biological activity or alter its physicochemical properties.

Table: Synthetic Routes for Pyrazole Derivatives

| Synthesis Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Halogenation | Iodine | Up to 83% | |

| Nucleophilic Substitution | Ethyl hydrazine | Varied | |

| Sonogashira Coupling | Alkynes | High |

These synthetic approaches highlight the versatility of pyrazoles in medicinal chemistry, allowing researchers to explore various functional groups that can significantly impact biological activity.

Mecanismo De Acción

The mechanism by which 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparación Con Compuestos Similares

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and applications.

5-Iodo-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethyl group, which may affect its solubility and interaction with other molecules.

1-Ethyl-5-iodo-1H-pyrazole: Lacks the trifluoromethyl group, which may influence its chemical stability and biological activity.

The presence of the iodine and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.

Actividad Biológica

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. This article will delve into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: C6H6F3I1N2. Its structural features include:

- Ethyl Group at the 1-position

- Iodine Atom at the 5-position

- Trifluoromethyl Group at the 3-position

These substituents significantly influence its reactivity and biological properties.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key areas of interest include:

- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies indicate that similar compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The presence of a trifluoromethyl group has been linked to enhanced anti-inflammatory activity. Pyrazoles are often evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

- Antitumor Activity : Research has indicated that certain pyrazole derivatives can act as antitumor agents. Their mechanisms may involve the inhibition of specific kinases or pathways associated with cancer cell proliferation .

Data Table: Biological Activities of Related Pyrazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Pyrazole Derivative A | Antimicrobial | 0.5 | |

| Pyrazole Derivative B | Anti-inflammatory | TBD | |

| Pyrazole Derivative C | Antitumor | TBD |

Case Studies and Research Findings

- Antimicrobial Studies : A recent study demonstrated that pyrazole derivatives with halogen substituents exhibited significant antibacterial activity. The introduction of trifluoromethyl groups was found to enhance this activity by increasing the compound's lipophilicity and solubility in biological systems .

- Anti-inflammatory Mechanisms : Research indicates that compounds similar to this compound can effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

- Antitumor Potential : In vitro studies have shown that certain pyrazoles can inhibit tumor growth in various cancer cell lines, potentially through modulation of signaling pathways involved in cell cycle regulation .

Propiedades

IUPAC Name |

1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFUPMSUBMIWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.